2-Tert-butyl-3-cyclopropoxypyridine
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Overview
Description
2-Tert-butyl-3-cyclopropoxypyridine is an organic compound with the molecular formula C12H17NO It is a pyridine derivative featuring a tert-butyl group at the second position and a cyclopropoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-tert-butylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of boron trifluoride diethyl etherate as a catalyst in toluene solvent. This method allows for the rapid synthesis of the compound at room temperature, providing high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-cyclopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine, along with a suitable base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxypyridine: Lacks the tert-butyl group, resulting in different reactivity and binding properties.
2-Tert-butyl-4-methylpyridine: Similar in structure but with a methyl group at the fourth position instead of a cyclopropoxy group.
Uniqueness
2-Tert-butyl-3-cyclopropoxypyridine is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic properties. These features can enhance its reactivity and selectivity in various chemical and biological applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11-10(5-4-8-13-11)14-9-6-7-9/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
UMAQWEFVCCZUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)OC2CC2 |
Origin of Product |
United States |
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